Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
Description
This compound is a structurally complex pentacyclic alkaloid derivative characterized by a fused polycyclic framework with a methoxy group at position 7, a methyl group at position 16, and an oxa (oxygen-containing) ring at position 17. Its molecular formula is C₂₁H₂₂N₂O₄, with a molecular weight of 382.458 g/mol . The stereochemistry and substitution pattern are critical to its physicochemical and biological properties. It belongs to a class of camptothecin analogs, which are known for their role as topoisomerase I inhibitors in anticancer therapies .
Properties
IUPAC Name |
methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDADHMBRZKXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Challenges
Construction of the pentacyclic diaza-oxa fused ring system.
Stereoselective introduction of methyl and methoxy substituents.
Formation of the methyl ester group at the carboxylate position.
Reported Synthetic Routes
While no direct published total synthesis specifically naming this compound was found in the queried sources, related compounds in the yohimban and aspidospermatan families have been synthesized using:
Cyclization Strategies : Intramolecular cyclizations such as Pictet-Spengler reactions to form indole-fused ring systems.
Functional Group Transformations : Methylation of hydroxyl groups to form methoxy substituents, esterification of carboxylic acids to methyl esters.
Use of Chiral Starting Materials or Catalysts : To control stereochemistry at multiple chiral centers.
These methods are adapted from the synthesis of structurally similar alkaloids such as aricine and tabersonine.
Semi-Synthesis from Natural Alkaloids
Source Alkaloids
Chemical Modifications
Selective Methylation : Introduction of methoxy groups at specific positions using methylating agents (e.g., methyl iodide, dimethyl sulfate).
Oxidation and Reduction Steps : To adjust oxidation states and introduce oxygen heteroatoms (e.g., formation of the 17-oxa ring).
Esterification : Conversion of carboxylic acid groups to methyl esters under acidic or coupling reagent conditions.
Extraction and Isolation from Plant Sources
Plant Sources
Extraction Methodology
Solvent Extraction : Using organic solvents such as methanol, ethanol, or dichloromethane to extract alkaloids from plant material.
Acid-Base Extraction : To separate alkaloids based on their basic nitrogen atoms.
Chromatographic Purification : Employing column chromatography (silica gel, reverse-phase), preparative HPLC for isolation of pure compounds.
Experimental Data and Preparation Parameters
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions: Aricine undergoes various chemical reactions, including:
Oxidation: Aricine can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aricine can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products:
Oxidation products: Various oxidized derivatives of Aricine.
Reduction products: Reduced forms of Aricine with altered functional groups.
Substitution products: Aricine derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Aricine is used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: Aricine’s biological activity makes it a valuable compound for studying cellular processes and interactions.
Medicine: Aricine has shown potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Aricine and its derivatives are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Aricine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Aricine binds to certain proteins and enzymes, modulating their activity.
Pathways Involved: Aricine affects various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares structural analogs with modifications in substituents, rings, or stereochemistry:
Physicochemical Properties
- Molecular Weight : The target compound (382.458 g/mol) is lighter than analogs with bulky ester groups (e.g., 564.634 g/mol in ) but heavier than simpler derivatives (352.432 g/mol in ).
- Lipophilicity: The methoxy group increases logP compared to non-methoxy analogs, balancing solubility and membrane permeability .
- Hydrogen Bonding : The carboxylate and methoxy groups provide hydrogen-bond acceptors, critical for target interactions .
Anticancer Potential
Biological Activity
Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 382.46 daltons. Its intricate structure includes multiple rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.46 g/mol |
| SMILES | COC(=O)C1=COC@@H[C@@H]2CN3CCc4c([nH]c5cc(OC)ccc45)[C@@H] |
Antimicrobial Properties
Recent studies have indicated that compounds structurally similar to methyl 7-methoxy-16-methyl-17-oxa exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition
One notable biological activity of this compound is its role as an acetylcholinesterase inhibitor . This mechanism is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels must be maintained for proper cognitive function.
Cytotoxicity and Anticancer Activity
Preliminary investigations have suggested that methyl 7-methoxy-16-methyl-17-oxa may possess cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several alkaloids derived from Tabernaemontana species, which include compounds similar to methyl 7-methoxy-16-methyl-17-oxa. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Study 2: Neuroprotective Effects
In another study focusing on neuroprotective effects, researchers found that compounds with similar structures to methyl 7-methoxy-16-methyl-17-oxa could protect neuronal cells from oxidative stress-induced damage. This suggests a potential therapeutic role in neurodegenerative disorders.
The biological activities of methyl 7-methoxy-16-methyl-17-oxa can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, enhancing neurotransmission.
- Cellular Apoptosis Induction : The compound may activate pathways leading to programmed cell death in cancer cells.
- Antimicrobial Action : The structural features allow for interaction with bacterial membranes or essential enzymes, disrupting their function.
Q & A
Basic Research Questions
Q. What are the recommended techniques for synthesizing this compound, and how can impurities be minimized during synthesis?
- Methodology : Use multi-step organic synthesis with catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing the pentacyclic core. Purification via preparative HPLC with a C18 reverse-phase column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is critical to isolate the target compound from byproducts . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity (>95%) via LC-MS .
Q. How should researchers safely handle this compound given its potential hazards?
- Methodology : Follow OSHA/GHS guidelines for Category 2 skin/eye irritants (H315, H319) and respiratory irritants (H335). Use P95 respirators, nitrile gloves, and fume hoods during handling. Store in inert atmospheres (argon) at –20°C to prevent degradation .
Q. What spectroscopic methods are optimal for structural confirmation?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation with 2D NMR (¹H-¹³C HSQC, HMBC) to resolve the complex pentacyclic scaffold. X-ray crystallography (single-crystal analysis, R factor <0.06) is recommended for absolute stereochemical assignment .
Advanced Research Questions
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH, 40–80°C). Analyze degradation products via UPLC-QTOF-MS and correlate results with Arrhenius kinetics to predict shelf-life. Note: Stability may vary due to the labile methoxy and ester groups .
Q. What computational approaches are suitable for predicting its pharmacokinetic properties?
- Methodology : Use density functional theory (DFT) to calculate LogP (lipophilicity) and molecular dynamics simulations to assess membrane permeability. Validate predictions with in vitro Caco-2 cell assays for intestinal absorption .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology : Perform meta-analysis of existing data (e.g., IC50 values in enzyme inhibition assays) using standardized protocols (e.g., fixed ATP concentrations in kinase assays). Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are recommended for optimizing its solubility in aqueous buffers for in vitro studies?
- Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation. Alternatively, synthesize water-soluble prodrugs by modifying the carboxylate group (e.g., PEGylation) .
Q. How can the compound’s interaction with target proteins be characterized at the atomic level?
- Methodology : Employ cryo-EM or X-ray crystallography (resolution ≤2.5 Å) to resolve binding modes. For dynamic interactions, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes .
Notes on Experimental Design
- Data Validation : Cross-reference analytical results with structurally analogous compounds (e.g., and ) to confirm spectral assignments .
- Safety Compliance : Adhere to IARC/NTP guidelines for carcinogenicity screening, particularly for derivatives with alkylating moieties .
- Ethical Standards : For in vivo studies, ensure protocols comply with institutional animal care guidelines (e.g., OECD 423 for acute toxicity testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
